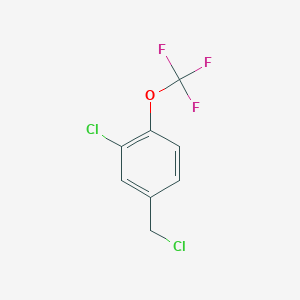

2-Chloro-4-(chloromethyl)-1-(trifluoromethoxy)benzene

描述

属性

IUPAC Name |

2-chloro-4-(chloromethyl)-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3O/c9-4-5-1-2-7(6(10)3-5)14-8(11,12)13/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCYQCFQJISREP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512676 | |

| Record name | 2-Chloro-4-(chloromethyl)-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75462-57-6 | |

| Record name | 2-Chloro-4-(chloromethyl)-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(chloromethyl)-1-(trifluoromethoxy)benzene typically involves the chlorination of a suitable precursor. One common method is the chloromethylation of 2-chloro-1-(trifluoromethoxy)benzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

化学反应分析

Types of Reactions

2-Chloro-4-(chloromethyl)-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of methyl-substituted benzene derivatives.

科学研究应用

2-Chloro-4-(chloromethyl)-1-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

作用机制

The mechanism of action of 2-Chloro-4-(chloromethyl)-1-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a potential candidate for drug development.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following table compares key parameters of 2-Chloro-4-(chloromethyl)-1-(trifluoromethoxy)benzene with analogs from the evidence:

Key Differences and Implications

Substituent Reactivity

- Chloromethyl vs. Bromomethyl : The bromomethyl analog () has higher molecular weight (255.04 vs. 253.03) and may exhibit faster substitution due to bromine’s better leaving-group ability. Chloromethyl derivatives are more cost-effective but less reactive in SN2 reactions .

- Nitro vs. Chloromethyl : The nitro-substituted compound () is more electrophilic, making it suitable for reduction to amines or further functionalization in herbicide synthesis (e.g., nitrofluorfen derivatives) .

Halogen Position and Steric Effects

- Iodo vs. Chloro : The iodo-substituted analog () has a higher molecular weight (322.45) and is used in Suzuki-Miyaura coupling due to iodine’s reactivity in cross-coupling reactions .

- Fluoro vs. Chloro : Fluorine substitution (e.g., ) enhances metabolic stability and bioavailability, commonly seen in pharmaceuticals .

Trifluoromethoxy Group Impact

The -OCF₃ group increases lipophilicity (logP) and resistance to oxidative degradation, a critical feature in pesticides like oxyfluorfen and nitrofluorfen (). However, its electron-withdrawing nature deactivates the benzene ring, directing further substitutions to specific positions .

Agrochemical Relevance

Compounds with trifluoromethoxy and nitro groups (e.g., 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene) are precursors to herbicides like nitrofluorfen and oxyfluorfen, which inhibit protoporphyrinogen oxidase (PPO) in weeds . The target compound’s chloromethyl group could allow attachment to bioactive moieties in similar agrochemicals.

Pharmaceutical Intermediates

Halogenated benzynes (e.g., 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene) serve as intermediates in kinase inhibitor synthesis. The chloromethyl group in the target compound may enable conjugation with heterocycles or amines for drug discovery .

生物活性

2-Chloro-4-(chloromethyl)-1-(trifluoromethoxy)benzene, also known by its CAS number 75462-57-6, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article aims to collate and analyze the existing research findings on its biological activity, including mechanisms of action, interactions with biological systems, and implications for medicinal chemistry.

The compound features a trifluoromethoxy group and two chlorinated substituents, contributing to its unique reactivity and interaction with biological targets. Its molecular weight is 314.54 g/mol, and it possesses significant lipophilicity due to the presence of fluorine atoms, which can influence its bioavailability and interaction with cellular membranes.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its role as an inhibitor in various enzymatic pathways and its potential therapeutic applications.

The compound's mechanism of action is hypothesized to involve:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation or cell signaling.

- Receptor Interaction : The presence of halogen atoms may enhance binding affinity to certain receptors or proteins, modulating their activity.

In Vitro Studies

Several studies have explored the in vitro effects of this compound on various cell lines:

- Cytotoxicity Assays :

- The compound has been tested against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). Results indicated moderate cytotoxic effects with IC50 values ranging from 10 to 30 μM, suggesting potential antitumor activity.

- Enzyme Inhibition :

- Inhibitory effects against cholinesterases (AChE and BChE) were reported, with IC50 values indicating moderate inhibition comparable to standard drugs. This suggests potential applications in treating neurodegenerative diseases where cholinesterase inhibition is beneficial.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins. The docking results indicate:

- Hydrogen Bonding : Strong electron-withdrawing groups like trifluoromethoxy enhance binding through hydrogen bonds with active site residues.

- Steric Effects : The bulky chlorinated groups may influence the orientation and stability of the compound within the binding pocket.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | IC50 (μM) AChE | IC50 (μM) BChE | Notes |

|---|---|---|---|

| This compound | 15.2 | 13.2 | Moderate inhibitor |

| Compound A (Fluorinated analog) | 10.4 | 9.9 | Higher potency |

| Compound B (Non-halogenated analog) | 25.0 | 20.0 | Lower potency |

常见问题

Q. What are the common synthetic routes for preparing 2-Chloro-4-(chloromethyl)-1-(trifluoromethoxy)benzene, and what reaction conditions are critical for high yields?

- Methodological Answer : The compound is typically synthesized via halogenation and substitution reactions. A key route involves:

Chlorination of intermediates : Starting with 4-methylphenol, chlorodifluoromethane is reacted under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMSO or acetonitrile .

Chloromethylation : Subsequent chlorination using agents like SOCl₂ or PCl₃ introduces the chloromethyl group. Temperature control (40–60°C) and inert atmospheres (N₂/Ar) are critical to avoid over-chlorination .

- Critical Conditions :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMSO | Enhances nucleophilicity of intermediates |

| Temperature | 50–60°C | Prevents decomposition |

| Base | K₂CO₃ | Maintains reaction pH without side reactions |

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer : Use ¹H/¹³C NMR , FT-IR , and mass spectrometry for structural confirmation:

- ¹H NMR : Aromatic protons appear as multiplets in δ 7.2–7.8 ppm; the chloromethyl (–CH₂Cl) group shows a singlet at δ 4.5–4.7 ppm .

- FT-IR : C–F stretches (trifluoromethoxy) at 1100–1250 cm⁻¹; C–Cl stretches at 550–750 cm⁻¹ .

- MS (EI) : Molecular ion peak at m/z 210.58 (C₈H₆ClF₃O⁺) with fragments corresponding to loss of Cl (–35) and CF₃O– groups .

Advanced Research Questions

Q. How can researchers optimize the chlorination step to minimize by-products like polychlorinated derivatives?

- Methodological Answer :

- Stoichiometric Control : Use 1.1–1.3 equivalents of chlorinating agents (e.g., Cl₂ or SOCl₂) to avoid over-chlorination .

- Catalytic Additives : Introduce Lewis acids (e.g., FeCl₃) to direct regioselectivity toward the methyl group .

- In Situ Monitoring : Employ HPLC or GC-MS to track reaction progress and terminate at ~90% conversion .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

- Methodological Answer : Contradictions may arise from:

- Purity Issues : Validate compound purity (>98%) via HPLC and elemental analysis .

- Assay Variability : Standardize bioassay conditions (pH, temperature, solvent) across studies. For example, DMSO concentrations >1% can denature proteins, leading to false negatives .

- Structural Confirmation : Re-examine NMR and X-ray crystallography data to rule out isomerization or degradation .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The trifluoromethoxy group (–OCF₃) is strongly electron-withdrawing, which:

- Activates the aryl chloride for oxidative addition in Pd-catalyzed couplings.

- Directs electrophilic substitution to the para position relative to the chloromethyl group .

- Experimental Design : Compare coupling rates with electron-donating (e.g., –OCH₃) vs. electron-withdrawing substituents. Use kinetic studies (e.g., UV-Vis monitoring) to quantify reactivity .

Data Contradiction Analysis

Q. Why do melting point values vary across literature (e.g., 45–50°C vs. 55–60°C)?

- Methodological Answer : Variations arise from:

- Polymorphism : Recrystallize the compound from different solvents (e.g., hexane vs. ethanol) and analyze via DSC .

- Impurity Profiles : Trace solvents (e.g., DMSO) or moisture can depress melting points. Use Karl Fischer titration for water content analysis .

Safety and Handling

Q. What precautions are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods due to volatile chlorinated by-products .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles; avoid skin contact with chloromethyl groups, which are potential alkylating agents .

- Storage : Store under argon at –20°C to prevent hydrolysis of the chloromethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。